2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Description

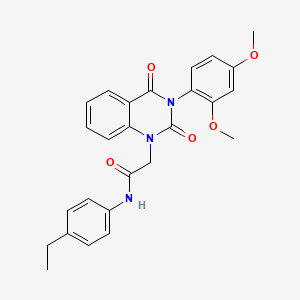

2-(3-(2,4-Dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a quinazolinone-derived acetamide characterized by a 2,4-dimethoxyphenyl substituent at the 3-position of the quinazolinone core and a 4-ethylphenyl group on the acetamide side chain (Fig. 1). Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula |

C26H25N3O5 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-21-8-6-5-7-20(21)25(31)29(26(28)32)22-14-13-19(33-2)15-23(22)34-3/h5-15H,4,16H2,1-3H3,(H,27,30) |

InChI Key |

CRHAJHQKXULYPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 4-ethylphenylamine. The key steps may involve:

Formation of the Quinazolinone Core: This can be achieved through a cyclization reaction involving the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine.

Acylation: The resulting intermediate is then acylated with an acetic anhydride derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone core or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that are significant for medicinal applications:

-

Antiviral Properties :

- Preliminary studies suggest that derivatives of quinazoline compounds have potential as antiviral agents. The compound has been evaluated for its efficacy against various viral pathogens, showing promising results in inhibiting viral replication.

-

Antioxidant Effects :

- The compound has demonstrated significant antioxidant activity. In vitro assays reveal that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for neuroprotective applications.

-

Enzyme Inhibition :

- Studies have indicated that this compound may act as an inhibitor of specific enzymes such as cholinesterase. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Case Study 1: Antiviral Activity

A study focused on synthesizing new antiviral agents based on the structure of this compound found that specific modifications to the phenolic moieties enhanced its antiviral potency significantly. The most effective derivative exhibited an EC50 value comparable to established antiviral drugs.

Case Study 2: Neuroprotection

In cellular models simulating neurodegenerative conditions, the compound was shown to reduce apoptosis rates significantly. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antiviral | Potential to inhibit viral replication; requires further investigation for specific viruses. |

| Antioxidant | Effective in scavenging free radicals; demonstrates protective effects against oxidative stress-induced cell death. |

| Enzyme Inhibition | Exhibits inhibitory activity against cholinesterase; relevant for Alzheimer's treatment development. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives reported in the literature, differing in substituents on the quinazolinone ring, acetamide side chain, or appended aromatic systems. Below is a detailed comparison with key analogs:

Substituent Variations on the Quinazolinone Core

- N-(4-Ethoxyphenyl)-2-[3-(3-methoxypropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide (): Replaces the 2,4-dimethoxyphenyl group with a 3-methoxypropyl chain. The ethoxyphenyl acetamide side chain is retained. The lack of an aromatic substituent on the quinazolinone may reduce π-π stacking interactions with biological targets compared to the dimethoxyphenyl analog.

- N-(5-Chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (): Incorporates a heterocyclic oxadiazole ring instead of the dimethoxyphenyl group.

Acetamide Side Chain Modifications

N-(4-Ethylphenyl)acetamide vs. N-(Trifluoromethylbenzothiazolyl)acetamide ():

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Replaces the ethylphenyl group with a pyrazolyl ring.

Table 1: Structural and Functional Comparison

Biological Activity

The compound 2-(3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a quinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H23N3O7

- Molecular Weight : 489.48 g/mol

- InChIKey : CAQCXBCUMNQSHN-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway and the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In a specific assay, compounds structurally related to our target showed up to 47.1% COX-2 inhibition at a concentration of 20 μM, suggesting that our compound may possess similar activity .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented. A related study showed that certain derivatives displayed moderate to excellent activity against various Gram-positive and Gram-negative bacteria. For example, compounds with similar structures exhibited inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli, indicating potential for use as antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activates intrinsic apoptotic pathways.

- Inhibition of Signaling Pathways : Disruption of the PI3K/Akt/mTOR pathway.

- COX-2 Inhibition : Reduces prostaglandin synthesis, thereby decreasing inflammation.

Case Studies

Several studies have highlighted the biological efficacy of quinazoline derivatives:

- Study 1 : A derivative similar to our compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed significant cytotoxicity with an IC50 value in the low micromolar range.

- Study 2 : In a model of inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in vitro.

Q & A

Q. What are the critical synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, starting with the formation of the quinazolin-dione core, followed by functionalization with the 2,4-dimethoxyphenyl group and subsequent coupling with the N-(4-ethylphenyl)acetamide moiety. Key steps include:

- Cyclocondensation : Using methyl 2-isothiocyanatobenzoate and glycine to form the thioxo intermediate, followed by oxidation with hydrogen peroxide to generate the dioxoquinazolin core .

- Acetamide Coupling : Reaction of the core with activated intermediates (e.g., N-chloroacetamide derivatives) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile .

- Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the final product, with yields typically ranging from 60–75% .

Q. How is structural integrity and purity validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly the methoxy groups and acetamide linkage .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., calculated m/z 477.16 for C₂₆H₂₅N₃O₅) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the solid state .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What initial biological screening approaches are recommended to evaluate bioactivity?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to identify antiproliferative activity .

- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

- Substituent Modification : Systematically alter the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess impact on bioactivity .

- Core Scaffold Optimization : Compare activity of quinazolin-dione derivatives with pyrimidinone or thieno[3,2-d]pyrimidine analogs .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical hydrogen-bonding interactions with targets like GABA receptors .

Q. What computational strategies predict target interactions and metabolic stability?

- Molecular Dynamics (MD) Simulations : Analyze binding stability with neurological targets (e.g., GABAₐ receptors) over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME predict logP (∼2.8), solubility (∼0.05 mg/mL), and CYP450 metabolism risks .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models electron distribution in the dioxoquinazolin core to explain redox behavior .

Q. How should researchers resolve contradictions in biological activity data across experimental models?

- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized protocols (e.g., NIH/NCATS guidelines) to rule out assay variability .

- Species-Specific Differences : Compare murine vs. human cell line responses to identify metabolic or receptor affinity disparities .

- Off-Target Profiling : Use proteome-wide affinity chromatography to detect unintended interactions .

Q. What methodologies improve solubility and stability for in vivo studies?

- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ∼100 nm) to improve bioavailability and reduce hepatic clearance .

- Accelerated Stability Testing : Monitor degradation under varied pH (2–9) and temperature (4–40°C) conditions via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.